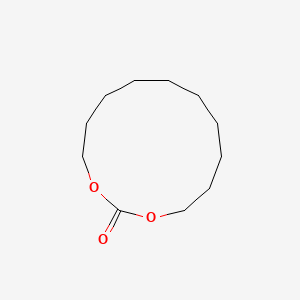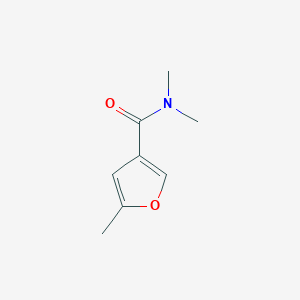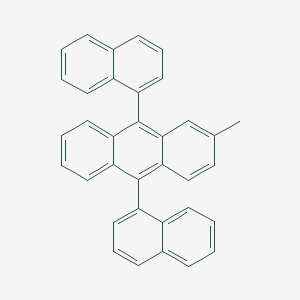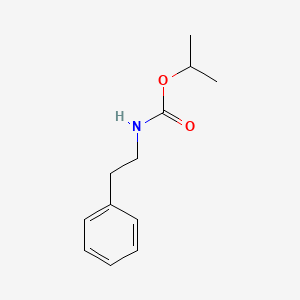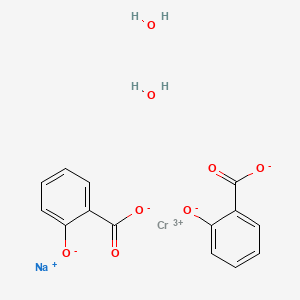
Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) is a coordination compound where the central chromium ion is coordinated with salicylate ligands and water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) typically involves the reaction of sodium chromate with salicylic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the salicylate ligands to the chromium ion. The reaction mixture is then allowed to crystallize, and the resulting crystals are collected and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction conditions such as temperature, pH, and concentration of reactants to optimize yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The chromium center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The ligands coordinated to the chromium ion can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or ascorbic acid.
Substitution Reagents: Various ligands such as ethylenediamine or bipyridine.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of chromium, while substitution reactions may result in new coordination complexes with different ligands.
Applications De Recherche Scientifique
Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of corrosion inhibitors and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) involves its ability to interact with biological molecules and catalyze specific chemical reactions. The salicylate ligands can facilitate the transfer of electrons, making the compound effective in redox reactions. The chromium center can interact with various molecular targets, including enzymes and cellular components, influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Sodium chromate: A simpler compound with similar redox properties but lacking the coordination with salicylate ligands.
Chromium(III) salicylate: A related compound where chromium is in a different oxidation state and coordinated with salicylate ligands.
Chromium(III) acetate: Another coordination compound with different ligands but similar coordination chemistry.
Uniqueness: Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) is unique due to its specific coordination environment and the presence of salicylate ligands, which impart distinct chemical and biological properties. Its ability to participate in redox reactions and interact with biological molecules makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
68214-27-7 |
|---|---|
Formule moléculaire |
C14H12CrNaO8 |
Poids moléculaire |
383.23 g/mol |
Nom IUPAC |
sodium;chromium(3+);2-oxidobenzoate;dihydrate |
InChI |
InChI=1S/2C7H6O3.Cr.Na.2H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;;/h2*1-4,8H,(H,9,10);;;2*1H2/q;;+3;+1;;/p-4 |
Clé InChI |
PMTWJOPVNZJNNN-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].O.O.[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


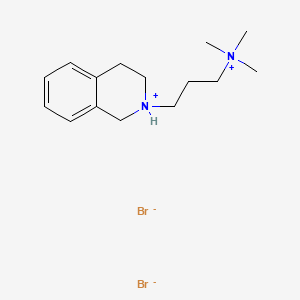
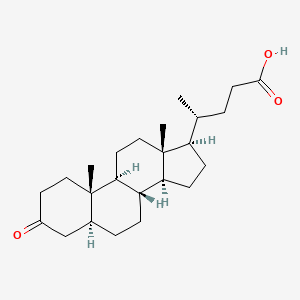
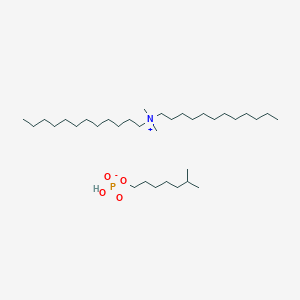
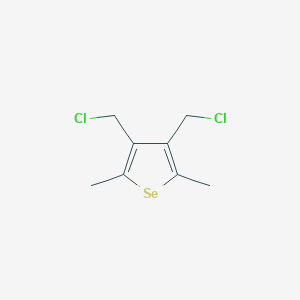

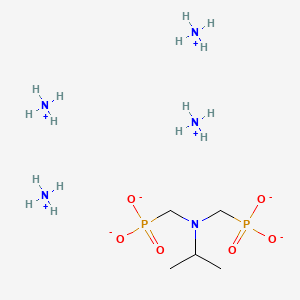
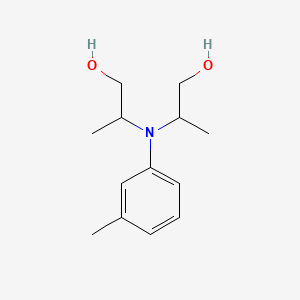
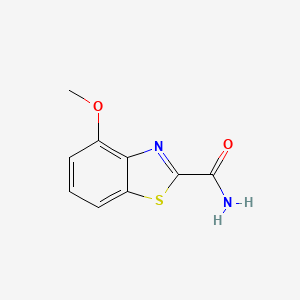
plumbane](/img/structure/B13771670.png)
